molecular formula C10H15BN2O2 B1312082 [4-(Piperazin-1-yl)phenyl]boronic acid CAS No. 513246-99-6

[4-(Piperazin-1-yl)phenyl]boronic acid

Cat. No.: B1312082
CAS No.: 513246-99-6
M. Wt: 206.05 g/mol
InChI Key: WEKCEGUGFNLQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Piperazin-1-yl)phenyl]boronic acid: is an organic compound with the molecular formula C10H15BN2O2. It is a boronic acid derivative that features a piperazine ring attached to a phenyl group, which is further bonded to a boronic acid moiety.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of [4-(Piperazin-1-yl)phenyl]boronic acid . These factors can include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature and humidity conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of [4-(Piperazin-1-yl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Piperazin-1-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be modified.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Properties

IUPAC Name

(4-piperazin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKCEGUGFNLQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCNCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10411921
Record name [4-(Piperazin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

513246-99-6
Record name [4-(Piperazin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.